3,4,5-Tris(dodecyloxy)benzaldehyde 3,4,5-Tris(dodecyloxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 117241-32-4
VCID: VC4037141
InChI: InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3
SMILES: CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O
Molecular Formula: C43H78O4
Molecular Weight: 659.1 g/mol

3,4,5-Tris(dodecyloxy)benzaldehyde

CAS No.: 117241-32-4

Cat. No.: VC4037141

Molecular Formula: C43H78O4

Molecular Weight: 659.1 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Tris(dodecyloxy)benzaldehyde - 117241-32-4

Specification

CAS No. 117241-32-4
Molecular Formula C43H78O4
Molecular Weight 659.1 g/mol
IUPAC Name 3,4,5-tridodecoxybenzaldehyde
Standard InChI InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3
Standard InChI Key ABDPYSIFPMBTOS-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O
Canonical SMILES CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

3,4,5-Tris(dodecyloxy)benzaldehyde is a derivative of benzaldehyde substituted with three dodecyloxy groups at the 3rd, 4th, and 5th positions. Key properties include:

PropertyValueSource
CAS Number117241-32-4
Molecular FormulaC43H78O4\text{C}_{43}\text{H}_{78}\text{O}_4
Molecular Weight659.09 g/mol
SolubilitySoluble in organic solvents (e.g., CH2_2Cl2_2, DMF)
Storage Conditions2–8°C under inert gas (N2_2)

The compound’s structure enables it to act as a precursor in polymerization reactions and self-assembling systems, driven by its long alkyl chains and reactive aldehyde group .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. Key NMR signals include:

  • 1H^1\text{H}-NMR (CDCl3_3): δ 0.87–0.95 (m, 9H, CH3_3), 1.22–1.85 (m, 66H, alkyl chains), 3.97–4.11 (m, 6H, OCH2_2), 7.08 (s, 2H, aromatic H), 9.82 (s, 1H, CHO) .

  • 13C^{13}\text{C}-NMR: δ 14.2 (CH3_3), 22.8–32.1 (alkyl carbons), 69.4–73.8 (OCH2_2), 108.0–153.7 (aromatic carbons), 191.4 (CHO) .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 3,4,5-trihydroxybenzaldehyde and dodecyl bromide under basic conditions :

3,4,5-Trihydroxybenzaldehyde+3C12H25BrK2CO3,DMF3,4,5-Tris(dodecyloxy)benzaldehyde\text{3,4,5-Trihydroxybenzaldehyde} + 3 \, \text{C}_{12}\text{H}_{25}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \, \text{DMF}} \text{3,4,5-Tris(dodecyloxy)benzaldehyde}

Key Steps:

  • Alkylation: Conducted in dimethylformamide (DMF) with potassium carbonate as a base .

  • Purification: Column chromatography using hexane/ethyl acetate or CH2_2Cl2_2/hexane mixtures .

  • Yield: Reported yields range from 30% to 93%, depending on reaction optimization .

Optimization Challenges

  • Side Reactions: Over-alkylation or oxidation of the aldehyde group requires strict inert conditions (Ar or N2_2 atmosphere) .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but complicate purification .

Physicochemical Properties and Stability

Thermal Behavior

The compound exhibits liquid crystalline properties due to its flexible alkyl chains. Differential scanning calorimetry (DSC) studies reveal mesophase formation between 80°C and 150°C, making it suitable for thermotropic liquid crystals .

Solubility and Formulation

  • Solubility: High solubility in chloroform, dichloromethane, and tetrahydrofuran .

  • In Vivo Formulation: Pre-formulated as a DMSO master liquid (10–50 mg/mL) for biological studies, though its primary use remains in materials science .

Applications in Advanced Materials

Liquid Crystalline Materials

3,4,5-Tris(dodecyloxy)benzaldehyde serves as a building block for metallomesogens. For example, its reaction with manganese(III) salen complexes yields liquid crystalline materials with catalytic activity in epoxidation reactions :

3,4,5-Tris(dodecyloxy)benzaldehyde+Mn-salenLiquid Crystalline Catalyst\text{3,4,5-Tris(dodecyloxy)benzaldehyde} + \text{Mn-salen} \rightarrow \text{Liquid Crystalline Catalyst}

Performance Metrics:

  • Catalytic Efficiency: >90% conversion in styrene epoxidation .

  • Thermal Stability: Retains activity up to 180°C .

Conjugated Polymers for Organic Electronics

The compound’s aldehyde group enables condensation polymerization with thiophene derivatives, producing conjugated polymers with enhanced hole mobility (103^{-3}–102^{-2} cm2^2/V·s) . These polymers are used in:

  • Organic Photovoltaics (OPVs): Power conversion efficiency (PCE) of 5–7% .

  • Field-Effect Transistors (FETs): On/off ratios >104^4 .

Recent Advances and Future Directions

Patent Landscape

Recent patents highlight its use in:

  • Flexible Displays: As a component in liquid crystal mixtures .

  • Drug Delivery Systems: Encapsulation via self-assembled micelles .

Research Opportunities

  • Biological Applications: Exploration of antimicrobial properties (pending validation) .

  • Sustainable Synthesis: Development of solvent-free or green chemistry routes .

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